2,2-Dimethoxyacetaldehyde

Beschreibung

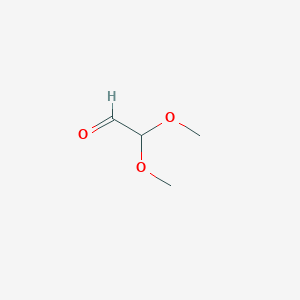

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethoxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-6-4(3-5)7-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFKTAMJLKHRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068659 | |

| Record name | Acetaldehyde, dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51673-84-8 | |

| Record name | 2,2-Dimethoxyacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51673-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaldehyde, 2,2-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051673848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde, 2,2-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetaldehyde, dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethoxyacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,2-dimethoxyacetaldehyde

An in-depth technical guide to the ¹H and ¹³C NMR spectral data of 2,2-dimethoxyacetaldehyde.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as glyoxal (B1671930) dimethyl acetal (B89532), is a versatile organic building block utilized in a variety of chemical syntheses. Its bifunctional nature, possessing both an aldehyde and an acetal group, makes it a valuable precursor in the construction of complex molecules, including pharmaceuticals and other specialty chemicals. Accurate and detailed spectral data are paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of this compound.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data

The proton NMR spectrum displays three distinct signals corresponding to the aldehyde, acetal, and methoxy (B1213986) protons.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ [1][2]

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aldehydic Proton (CHO) | 9.47 | Doublet (d) | 1.5 |

| Acetal Proton (CH(OCH₃)₂) | 4.50 | Doublet (d) | 1.5 |

| Methoxy Protons (OCH₃) | 3.46 | Singlet (s) | - |

¹³C NMR Spectral Data

The carbon NMR spectrum shows three signals, corresponding to the three unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃ [1][2]

| Signal Assignment | Chemical Shift (δ) in ppm |

| Aldehydic Carbon (CHO) | 199.2 |

| Acetal Carbon (CH(OCH₃)₂) | 122.3 |

| Methoxy Carbons (OCH₃) | 54.6 |

Experimental Protocols

The NMR data presented in this guide were obtained using the following experimental methodologies.

Sample Preparation

A solution of this compound was prepared by dissolving the neat compound in deuterated chloroform (CDCl₃) to a concentration suitable for NMR analysis (typically 5-25 mg/mL). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.

NMR Data Acquisition

-

Instrumentation : A standard NMR spectrometer with a proton frequency of 400 MHz and a carbon frequency of 100 MHz was used.[1][2]

-

Temperature : All spectra were recorded at ambient probe temperature (approximately 25 °C).

-

¹H NMR Spectroscopy : The ¹H NMR spectrum was acquired using a standard pulse sequence.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum was acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment.

Mandatory Visualization

The following diagrams illustrate the molecular structure and a generalized workflow for NMR analysis.

Caption: Key functional groups of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethoxyacetaldehyde

Abstract

This compound, also known as glyoxal (B1671930) dimethyl acetal (B89532), is a valuable organic compound with the chemical formula C₄H₈O₃.[1][][3] It serves as a key intermediate in various applications, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1][4] This document provides a comprehensive overview of the core physical properties of this compound, intended for professionals in research and drug development. It presents quantitative data in a structured format, outlines general experimental methodologies for property determination, and includes a logical diagram illustrating the relationship between its molecular structure and physical characteristics.

Core Physical and Chemical Properties

This compound is an organic compound featuring both an aldehyde functional group and an acetal group.[1][5] This unique structure makes it a versatile reagent in organic chemistry.[1] It typically appears as a colorless to pale yellow liquid with a characteristic odor.[1][][6] The compound is often supplied and used as a 60% aqueous solution, a factor that significantly influences its measured physical properties such as boiling point and density.[5][7][8]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is crucial to distinguish between the properties of the pure compound and its common commercial form as a 60% aqueous solution.

| Property | Value (for 60% aq. solution) | Value (for neat compound) | Reference(s) |

| Molecular Formula | C₄H₈O₃ | C₄H₈O₃ | [1][][3][6] |

| Molecular Weight | 104.10 g/mol | 104.10 g/mol | [][3][7][8] |

| CAS Number | 51673-84-8 | 51673-84-8 | [1][][3][7] |

| Appearance | Clear colorless to pale yellow liquid | Colorless to pale yellow liquid | [1][][6] |

| Boiling Point | 100 °C | 63.9 °C at 760 mmHg | [][4][7][8][9] |

| Density | 1.15 g/mL at 25 °C | 0.991 g/cm³ | [][4][7][8][9] |

| Refractive Index | n20/D 1.414 | n20/D 1.378 | [4][6][7][8][9] |

| Flash Point | 76.1 °C (169 °F) | Not explicitly stated, but likely lower than the aqueous solution. | [7] |

| Solubility | Fully miscible in water | Soluble in organic solvents, moderate to high solubility in water. | [1][4][6][9] |

| Storage Temperature | 2-8°C | 2-8°C | [][4][7][8] |

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not detailed in the provided literature, the determination of its physical properties follows standard laboratory procedures.

Boiling Point Determination

The boiling point is typically measured using distillation. A sample of the liquid is heated in a distillation apparatus at a controlled pressure (usually atmospheric pressure, 760 mmHg). The temperature at which the liquid and vapor phases are in equilibrium, observed as a stable temperature plateau during distillation, is recorded as the boiling point. For a compound like this compound, which may be thermally sensitive, vacuum distillation can be employed to determine the boiling point at reduced pressure.

Density Measurement

Density is determined by measuring the mass of a known volume of the substance. A pycnometer or a digital density meter is commonly used for precise measurements. The instrument is first calibrated with a substance of known density, such as deionized water. The sample is then introduced, and its mass is measured at a specific, controlled temperature (e.g., 25 °C), as density is temperature-dependent.

Refractive Index Measurement

The refractive index, a measure of how light propagates through a substance, is determined using a refractometer (e.g., an Abbé refractometer). A small drop of the liquid is placed on the prism of the instrument. Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample at a controlled temperature (e.g., 20 °C). The angle of refraction is measured and converted to the refractive index value.

Solubility Assessment

Solubility is assessed by adding measured amounts of the solute (this compound) to a fixed volume of a solvent (e.g., water, ethanol, diethyl ether) at a constant temperature. The mixture is agitated until saturation is reached, meaning no more solute dissolves. Quantitative solubility can be determined by analyzing the concentration of the saturated solution, while qualitative assessments describe it as soluble, moderately soluble, or insoluble.[1]

Structure-Property Relationships

The molecular structure of this compound directly influences its physical properties. The presence of polar ether and aldehyde groups allows for dipole-dipole interactions and hydrogen bonding with protic solvents like water, contributing to its solubility.[1] The relatively low molecular weight suggests a lower boiling point for the pure substance compared to its aqueous solution.

Caption: Structure-property relationships of this compound.

Safety and Handling

Like many aldehydes, this compound should be handled with care in a well-ventilated area.[1] It may cause skin sensitization.[7] Standard personal protective equipment, including gloves and safety glasses, should be worn.[7] The material should be stored in a cool, dry place, typically between 2-8°C, in a tightly sealed container to prevent degradation.[4][6][7]

References

- 1. CAS 51673-84-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Acetaldehyde, 2,2-dimethoxy- | C4H8O3 | CID 162650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GLYOXAL DIMETHYL ACETAL | 51673-84-8 [chemicalbook.com]

- 5. alkalisci.com [alkalisci.com]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. This compound 60wt. water 51673-84-8 [sigmaaldrich.com]

- 8. This compound 60wt. water 51673-84-8 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of CAS 51673-84-8 (2,2-Dimethoxyacetaldehyde)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 51673-84-8 is 2,2-Dimethoxyacetaldehyde, also commonly known as glyoxal (B1671930) dimethyl acetal (B89532). This bifunctional organic molecule, possessing both an aldehyde and an acetal group, serves as a versatile intermediate in a variety of organic syntheses.[1] Its utility stems from the differential reactivity of its two functional groups, allowing for sequential and controlled chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed insights into its reactivity, and specific experimental protocols for its application in key synthetic reactions.

Chemical and Physical Properties

This compound is typically available as a 60% aqueous solution. The properties of this solution are summarized in the table below. It is important to note that while the boiling point of the aqueous solution is that of water, the pure compound has a significantly different boiling point.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₃ | [1] |

| Molecular Weight | 104.10 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point (of 60% aq. solution) | 100 °C | |

| Density (of 60% aq. solution) | 1.15 g/mL at 25 °C | |

| Refractive Index (n20/D of 60% aq. solution) | 1.414 | |

| Solubility | Soluble in organic solvents, moderately soluble in water | [1] |

| SMILES | O=CC(OC)OC | [1] |

| InChI Key | OGFKTAMJLKHRAZ-UHFFFAOYSA-N | [1] |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its aldehyde functional group, which readily participates in a variety of condensation and nucleophilic addition reactions.[1] The dimethoxy acetal group is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal a second aldehyde group (glyoxal). This "masked" aldehyde functionality makes it a valuable synthon in multi-step syntheses.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline alkaloids. It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[2][3] this compound can serve as the aldehyde component in this reaction.

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction of Tryptamine (B22526) with an Aldehyde

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, 10 mL per mmol of tryptamine).[4]

-

Addition of Aldehyde: To the stirred solution, add this compound (1.0-1.2 equivalents) dropwise at room temperature.[4]

-

Acid Catalysis: Add an acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time (typically 1 to 24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).[5]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.[4]

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).[4]

Logical Workflow for the Pictet-Spengler Reaction

Caption: A generalized workflow for the Pictet-Spengler reaction.

Aldol (B89426) Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, often followed by dehydration to yield a conjugated enone. This compound can act as the electrophilic carbonyl component in this reaction. A notable example is its catalyst-free aldol addition with acetoacetic ester.

Experimental Protocol: Base-Catalyzed Aldol Condensation of an Aldehyde and a Ketone

This is a general procedure that can be adapted for the reaction of this compound with a suitable ketone.

-

Reaction Setup: In a small Erlenmeyer flask, mix a 20% aqueous sodium hydroxide (B78521) solution (2 mL) with 95% ethanol (B145695) (2 mL).[6]

-

Addition of Reactants: To the resulting solution, add the ketone (e.g., acetone, 0.3 mL) followed by this compound (0.8 mL, assuming similar molar equivalents are desired).[6]

-

Reaction: Swirl the flask intermittently for 15 minutes at room temperature. If a precipitate does not form or forms slowly, the mixture can be gently heated over a steam bath for 10-15 minutes.[1]

-

Isolation of Product: Once precipitation is complete, cool the mixture and isolate the solid product by vacuum filtration.[6]

-

Washing: Wash the precipitate with a small amount of cold water, followed by a small amount of chilled 95% ethanol.[6] A rinse with a dilute solution of acetic acid in ethanol can be used to neutralize any remaining base.[1]

-

Purification: The crude product can be recrystallized from a suitable solvent, such as 95% ethanol, to yield the purified product.[6]

Reaction Pathway for Aldol Condensation

Caption: The general mechanism of a base-catalyzed aldol condensation.

Synthesis of Isoxazoline (B3343090) Derivatives

This compound is also a precursor in the synthesis of heterocyclic compounds such as isoxazolines. These reactions often proceed via a 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. The aldehyde functionality of this compound can be used to generate the necessary components for this cycloaddition. For instance, it is involved in the synthesis of isoxazoline vinyl ester pseudopeptides.

Experimental Protocol: General Procedure for the Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition

This is a generalized protocol; the specific application with this compound would involve its conversion to a suitable dipolarophile or nitrile oxide precursor.

-

Generation of Nitrile Oxide: A nitrile oxide is typically generated in situ from an aldoxime using a mild oxidizing agent like chloramine-T or N-chlorosuccinimide in a suitable solvent such as ethanol.

-

Cycloaddition: The alkene (dipolarophile) is then added to the reaction mixture containing the in situ generated nitrile oxide. The reaction is often heated to reflux for several hours and monitored by TLC.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the isoxazoline derivative.

Workflow for Isoxazoline Synthesis

Caption: A simplified workflow for the synthesis of isoxazolines.

Safety and Handling

This compound is an irritant and may cause skin sensitization.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound (CAS 51673-84-8) is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for its participation in a range of important chemical transformations, including the Pictet-Spengler reaction, aldol condensations, and the synthesis of heterocyclic compounds. The detailed experimental protocols and workflows provided in this guide are intended to assist researchers and scientists in the effective application of this reagent in their synthetic endeavors. As with any chemical reagent, proper safety precautions should always be observed.

References

Unveiling 2,2-Dimethoxyacetaldehyde: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and seminal first synthesis of 2,2-dimethoxyacetaldehyde, a versatile bifunctional molecule widely employed in modern organic synthesis. The narrative of its discovery is intrinsically linked to its first successful preparation, a landmark achievement that furnished the scientific community with a valuable new building block. This document details the pioneering synthetic protocol, presenting key quantitative data and experimental methodologies for practical application in the laboratory.

The Genesis of a Synthon: Discovery through Synthesis

The formal discovery of this compound is best attributed to the first successful synthesis and characterization of the molecule. While the concept of such a masked aldehyde may have been considered earlier, its practical availability and, therefore, its discovery for the purposes of synthetic utility, was realized through its preparation. The foundational work in this area is the 1988 publication by Sangsari and colleagues in Synthetic Communications, which detailed a direct and efficient method for the monoacetalization of glyoxal (B1671930). This breakthrough provided a straightforward route to this compound, transforming it from a theoretical structure into a readily accessible tool for chemists.

Subsequent patents have further elaborated on and optimized the synthesis, providing a more granular view of the reaction's operational parameters. One such key patent outlines a robust procedure for the preparation of 2,2-dimethoxyethanal (a synonym for this compound). This method, which builds upon the fundamental principles of the initial discovery, has become a cornerstone for the production of this important reagent.[1]

The First Synthesis: A Detailed Protocol

The seminal synthesis of this compound involves the acid-catalyzed reaction of glyoxal with methanol (B129727). The following protocol is based on the detailed procedures described in the key patent literature that followed the initial discovery.

Experimental Protocol: Synthesis of 2,2-Dimethoxyethanal[1]

Materials:

-

Glyoxal (71% by weight in aqueous solution)

-

Methanol

-

Zirconium (IV) sulfate (B86663)

Procedure:

-

A mixture of 81.7 g of a 71% by weight aqueous solution of glyoxal (1 mole) and 400 g of methanol (12.5 moles) is prepared in a suitable reaction vessel.

-

To this mixture, 14.5 g of zirconium (IV) sulfate is added as the catalyst.

-

The reaction mixture is heated to its boiling point and maintained at this temperature for 200 minutes.

-

Following the reaction period, the crude product is isolated from the reaction medium.

-

Purification is achieved by distillation under reduced pressure. 2,2-dimethoxyethanal is collected as a fraction distilling at 59 ± 3 °C at 40 mbar.

This procedure also yields a by-product, 1,1,2,2-tetramethoxyethane, which distills at 53 ± 2 °C at 12 mbar.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the first synthesis of this compound, providing a clear comparison of the reaction parameters and outcomes.

Table 1: Reactant and Catalyst Specifications

| Component | Amount (per 1 mole Glyoxal) | Molar Equivalent | Role |

| Glyoxal (71% aq. solution) | 81.7 g | 1 | Reactant |

| Methanol | 400 g | 12.5 | Reactant |

| Zirconium (IV) sulfate | 14.5 g | - | Catalyst |

Table 2: Reaction Conditions and Product Specifications

| Parameter | Value |

| Reaction Time | 200 minutes |

| Reaction Temperature | Boiling point of the mixture |

| Product Information | |

| Product Name | 2,2-Dimethoxyethanal |

| Yield | 73 g (0.7 mole) |

| Boiling Point | 59 ± 3 °C @ 40 mbar |

| By-product Information | |

| By-product Name | 1,1,2,2-Tetramethoxyethane |

| Yield | 30 g (0.2 mole) |

| Boiling Point | 53 ± 2 °C @ 12 mbar |

Table 3: Spectroscopic Data for this compound

| Type | Data |

| ¹H NMR | (CDCl₃, 400 MHz): δ= 9.47 (d, J = 1.5 Hz, 1H), 4.50 (d, J = 1.5 Hz, 1H), 3.46 (s, 6H) |

| ¹³C NMR | (CDCl₃, 100 MHz): δ= 199.2, 122.3, 54.6 |

Visualizing the Synthesis

The synthesis of this compound from glyoxal and methanol can be represented as a straightforward chemical transformation. The accompanying experimental workflow provides a visual guide to the laboratory procedure.

The logical relationship in this synthesis is a direct conversion of starting materials to products, facilitated by a catalyst and specific reaction conditions.

References

A Theoretical Framework for the Conformational Analysis of 2,2-Dimethoxyacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of a molecule is a critical determinant of its physical, chemical, and biological properties. For flexible molecules such as 2,2-dimethoxyacetaldehyde, a thorough understanding of the accessible conformations and the energetic barriers between them is paramount for applications in drug design, materials science, and synthetic chemistry. Due to a lack of specific experimental or theoretical studies on this compound in the reviewed literature, this technical guide provides a comprehensive theoretical framework and a detailed workflow for conducting a robust conformational analysis of this molecule, or structurally similar compounds. This whitepaper outlines the key computational methodologies, from initial conformer generation to high-level quantum mechanical refinements, and establishes a clear protocol for data presentation and visualization to facilitate a deep understanding of the molecule's conformational preferences.

Introduction

This compound, a simple acyclic acetal, possesses significant conformational flexibility arising from the rotation around several single bonds. The interplay of steric and stereoelectronic effects, such as the anomeric effect, is expected to govern the relative stability of its various conformers. These conformational preferences directly influence the molecule's dipole moment, reactivity, and its ability to interact with biological targets.

Theoretical chemistry provides a powerful toolkit to explore the potential energy surface (PES) of a molecule and to identify its low-energy conformations. A hierarchical computational approach, starting with a broad search using less computationally expensive methods followed by refinement with more accurate quantum mechanical calculations, is the most efficient strategy to achieve a comprehensive understanding of the conformational space.

This guide will detail a multi-step computational protocol for the theoretical conformational analysis of this compound.

Theoretical Background and Key Concepts

The conformational analysis of this compound is primarily concerned with the rotation around three key single bonds: the C1-C2 bond, and the two C2-O bonds of the methoxy (B1213986) groups. The relative orientation of the atoms is described by dihedral angles. The stability of different conformers is influenced by a combination of factors:

-

Steric Hindrance: Repulsive interactions between bulky groups that are in close proximity.

-

Torsional Strain: The energy penalty associated with eclipsing bonds.

-

Stereoelectronic Effects: The influence of the electronic distribution in one part of a molecule on another, such as the anomeric effect in acetals, which involves the interaction of an oxygen lone pair with an adjacent anti-periplanar C-O σ* orbital.

Computational Methodology

A robust theoretical conformational analysis can be broken down into a series of well-defined steps:

Initial Conformational Search

The first step is to generate a diverse set of possible conformations. This is typically achieved using molecular mechanics (MM) methods due to their computational efficiency.

Protocol:

-

Structure Building: Construct the 3D structure of this compound using a molecular modeling software.

-

Force Field Selection: Choose a suitable molecular mechanics force field (e.g., MMFF94, OPLS3e).

-

Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm. A common approach is a Monte Carlo multiple minimum (MCMM) search, which randomly varies the key dihedral angles and minimizes the energy of the resulting structures.

-

Energy Window: Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) above the global minimum.

Geometry Optimization and Frequency Calculations

The conformers obtained from the molecular mechanics search should be further refined using quantum mechanical (QM) methods. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for this purpose.

Protocol:

-

Level of Theory and Basis Set Selection: Choose a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or a more modern functional like ωB97X-D with a larger basis set like cc-pVTZ).

-

Geometry Optimization: Perform a full geometry optimization for each conformer identified in the initial search. This will locate the nearest local minimum on the QM potential energy surface.

-

Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating relative Gibbs free energies.

-

High-Level Single-Point Energy Calculations

To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) with a larger basis set.

Protocol:

-

Method Selection: Choose a high-level ab initio method (e.g., MP2 or CCSD(T)) and a large basis set (e.g., aug-cc-pVTZ).

-

Single-Point Energy Calculation: Using the geometries optimized at the DFT level, calculate the single-point electronic energy for each conformer.

-

Calculation of Relative Energies: The relative energies of the conformers can then be calculated by combining the high-level electronic energies with the ZPVE and thermal corrections obtained from the DFT frequency calculations.

Potential Energy Surface (PES) Scans

To determine the rotational barriers between the stable conformers, a potential energy surface scan can be performed.

Protocol:

-

Define Scan Coordinate: Select a key dihedral angle to be scanned (e.g., the O=C-C-O dihedral angle).

-

Perform Relaxed Scan: Scan the selected dihedral angle in a stepwise manner (e.g., every 10-15 degrees), while allowing all other degrees of freedom to relax at each step. This is typically done at the same DFT level of theory used for geometry optimization.

-

Identify Transition States: The maxima on the PES scan correspond to the transition states for rotation. These transition state structures can be formally located using a transition state search algorithm (e.g., QST2, QST3, or an eigenvector-following method).

-

Confirm Transition States: A frequency calculation on the located transition state structure should yield exactly one imaginary frequency corresponding to the rotational motion.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Relative Energies and Dipole Moments of this compound Conformers

| Conformer | Dihedral Angles (degrees) | Relative Electronic Energy (kcal/mol) | Relative ZPVE Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Dipole Moment (Debye) |

| Conf-1 | O=C-C-O1: X, C-C-O1-C1: Y, ... | 0.00 | 0.00 | 0.00 | Z |

| Conf-2 | O=C-C-O1: A, C-C-O1-C1: B, ... | ... | ... | ... | ... |

| Conf-3 | O=C-C-O1: C, C-C-O1-C1: D, ... | ... | ... | ... | ... |

Table 2: Rotational Barriers for Interconversion of this compound Conformers

| Rotation | Transition State | Rotational Barrier (kcal/mol) |

| Conf-1 -> Conf-2 | TS-12 | ... |

| Conf-1 -> Conf-3 | TS-13 | ... |

Visualization of Theoretical Concepts and Workflows

Diagrams are essential for visualizing the relationships between different conformers and the overall computational workflow.

Caption: Conformational isomerism of this compound.

Caption: Computational workflow for conformational analysis.

Conclusion

Solubility Profile of 2,2-Dimethoxyacetaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dimethoxyacetaldehyde, a key intermediate in various synthetic processes. While specific quantitative solubility data in a broad range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and physical properties. Furthermore, it furnishes a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents, enabling researchers to generate precise data for their specific applications.

Introduction

This compound, also known as glyoxal (B1671930) dimethyl acetal (B89532), is a valuable bifunctional molecule featuring both an aldehyde and an acetal group.[1] This unique structure makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Understanding its solubility in different organic solvents is crucial for reaction optimization, purification processes, and formulation development. This guide addresses the current knowledge gap regarding its quantitative solubility and provides the necessary tools for its experimental determination.

Solubility of this compound

Qualitative Solubility

Based on available chemical data, this compound is described as being soluble in organic solvents.[1] Due to the presence of polar methoxy (B1213986) and aldehyde groups, it also exhibits moderate to high solubility in water.[1] In fact, it is commonly supplied as a 60% aqueous solution, which attests to its significant water solubility.[2]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative data (e.g., g/100 mL or mol/L) for the solubility of this compound in a wide array of common organic solvents. To facilitate research and development, it is recommended that experimental determination of solubility be performed for the specific solvent systems relevant to the intended application.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for the design of solubility experiments.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H8O3 | [1][2][3] |

| Molecular Weight | 104.10 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.15 g/mL at 25 °C | |

| Boiling Point | 100 °C (for 60% aq. solution) | |

| Flash Point | 76.1 °C (169.0 °F) | |

| Refractive Index | n20/D 1.414 | |

| CAS Number | 51673-84-8 | [2][3] |

| SMILES | COC(C=O)OC | [1][3] |

| InChI Key | OGFKTAMJLKHRAZ-UHFFFAOYSA-N | [1][3] |

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials

-

This compound

-

Selected organic solvent(s) (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure

-

Preparation of a Saturated Solution:

-

Add a known volume of the chosen organic solvent to a series of vials.

-

To each vial, add an excess amount of this compound. The solution should have a visible excess of the solute to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Record the exact volume of the filtered saturated solution.

-

Dilute the filtered solution to a known volume with the same organic solvent.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated GC or HPLC method.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2,2-dimethoxyacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry analysis of 2,2-dimethoxyacetaldehyde. It includes predicted spectral data, detailed experimental protocols, and visual representations of fragmentation pathways and experimental workflows to aid in the characterization of this important bifunctional molecule.

Introduction to this compound

This compound, also known as glyoxal (B1671930) dimethyl acetal (B89532), is an organic compound with the chemical formula C₄H₈O₃ and a molecular weight of 104.10 g/mol . Its structure incorporates both an aldehyde and an acetal functional group, making it a valuable building block in various synthetic applications, including the synthesis of pharmaceuticals and other complex organic molecules. Accurate analytical characterization is crucial for its use in research and development.

Predicted FT-IR Spectral Analysis

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups. The following table summarizes the predicted vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3000 | Medium-Strong | C-H stretch (sp³ - methoxy (B1213986) and acetal) |

| 2830-2950 | Medium | C-H stretch (sp³ - methoxy, O-CH₃) |

| 2720-2820 | Medium, Sharp | C-H stretch (aldehyde)[1][2][3] |

| 1725-1740 | Strong, Sharp | C=O stretch (saturated aldehyde)[1][2][3] |

| 1450-1470 | Medium | C-H bend (scissoring) |

| 1370-1390 | Medium | C-H bend (rocking) |

| 1190-1260 | Strong | C-O stretch (asymmetric - acetal/ether)[4][5] |

| 1050-1150 | Strong | C-O stretch (symmetric - acetal/ether)[4][5] |

Mass Spectrometry Analysis

Electron ionization mass spectrometry (EI-MS) of this compound is predicted to show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of bonds adjacent to the carbonyl and acetal groups.

| m/z Ratio | Predicted Relative Intensity | Assignment |

| 104 | Low | [M]⁺, Molecular Ion |

| 103 | Low | [M-H]⁺ |

| 75 | High | [M-CHO]⁺, loss of the formyl group |

| 73 | Medium | [M-OCH₃]⁺, loss of a methoxy group |

| 59 | Medium | [CH(OCH₃)₂]⁺ fragment |

| 45 | Medium | [CHO₂]⁺ fragment |

| 31 | High | [OCH₃]⁺ |

| 29 | Medium | [CHO]⁺ |

Predicted Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathway for this compound under electron ionization.

Experimental Protocols

FT-IR Spectroscopy Protocol (Neat Liquid)

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Record a background spectrum with no sample in the beam path. This will be subtracted from the sample spectrum.

-

Sample Preparation: As this compound is a liquid, it can be analyzed as a thin film.[6] Place one drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).[6][7] Carefully place a second salt plate on top to create a thin, uniform film.[6]

-

Sample Analysis: Place the salt plate assembly into the sample holder in the spectrometer's sample compartment.

-

Data Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software. The resulting spectrum should be baseline corrected and peak picked.

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and store them in a desiccator.[6][7]

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Instrument Preparation: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. The ion source should be clean to prevent contamination.[8]

-

Sample Introduction: Introduce the liquid sample into the mass spectrometer. For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is appropriate.

-

Ionization: The sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[8][9] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with predicted pathways and library spectra if available.

Experimental Workflow

The following diagram outlines the general workflow for the FT-IR and mass spectrometry analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemistry: Ketals and acetals infrared spectra [openchemistryhelp.blogspot.com]

- 5. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electrophilicity of 2,2-Dimethoxyacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Electrophilic Nature of 2,2-Dimethoxyacetaldehyde

The electrophilicity of an aldehyde is primarily determined by the partial positive charge on the carbonyl carbon, which arises from the electronegativity difference between carbon and oxygen. This polarization makes the carbonyl carbon susceptible to attack by nucleophiles. In the case of this compound, the presence of two electron-donating methoxy (B1213986) groups on the adjacent carbon atom is expected to modulate the electrophilicity of the aldehyde. These groups can exert a complex influence, potentially increasing electron density at the carbonyl carbon through hyperconjugation and inductive effects, thereby slightly attenuating its electrophilicity compared to unsubstituted acetaldehyde. However, the aldehyde group remains a potent electrophilic center, readily participating in a range of nucleophilic addition and condensation reactions.

Quantitative Assessment of Electrophilicity

A definitive quantitative measure of electrophilicity can be obtained through kinetic studies of its reactions with a reference set of nucleophiles, as pioneered by Herbert Mayr. The Mayr electrophilicity scale provides a logarithmic parameter, E, which allows for the prediction of reaction rates. Unfortunately, the E parameter for this compound has not been experimentally determined.

Computational chemistry offers a powerful tool for estimating electrophilicity. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a higher electrophilicity. While a specific, high-level computational study for this compound is not publicly available, quantum chemical calculations could provide valuable insights into its electronic structure and reactivity.

For illustrative purposes, the following table presents a hypothetical comparison of the electrophilicity of this compound with other common aldehydes. The values for this compound are estimates based on the expected electronic effects of the gem-dimethoxy group.

| Aldehyde | Structure | Mayr's E Parameter (Illustrative) | LUMO Energy (Illustrative, eV) |

| Formaldehyde | HCHO | -7 | -1.5 |

| Acetaldehyde | CH₃CHO | -12 | -1.2 |

| Benzaldehyde | C₆H₅CHO | -15 | -1.8 |

| This compound | (CH₃O)₂CHCHO | -13 | -1.3 |

| Glyoxal (B1671930) | OHCCHO | -5 | -2.5 |

Note: The values for this compound are estimations for comparative purposes and are not based on experimental data.

Key Reactions Driven by the Electrophilicity of this compound

The electrophilic nature of this compound enables its participation in several important synthetic transformations.

Aldol (B89426) Condensation

In the aldol condensation, this compound acts as the electrophilic partner, reacting with an enolate nucleophile generated from another carbonyl compound. The initial aldol addition product can then undergo dehydration to yield an α,β-unsaturated carbonyl compound.

Caption: Workflow of the Aldol Condensation.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which are common motifs in natural products and pharmaceuticals. In this reaction, a β-arylethylamine condenses with an aldehyde, such as this compound, to form an iminium ion. This electrophilic intermediate then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.[4][5]

Caption: Pictet-Spengler Reaction Pathway.

Experimental Protocols for Assessing Electrophilicity

The following section outlines a general experimental protocol for quantifying the electrophilicity of an aldehyde like this compound. This method is adapted from established procedures for determining aldehyde reactivity.

Kinetic Measurement of Nucleophilic Addition by UV-Vis Spectroscopy

This protocol describes the monitoring of the reaction between an aldehyde and a thiol nucleophile. The disappearance of the thiol can be followed spectrophotometrically.

Materials:

-

This compound

-

4-Nitrothiophenol (or other suitable thiol with a strong UV chromophore)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

-

Spectrophotometer-grade solvent (e.g., acetonitrile)

-

UV-Vis spectrophotometer with temperature control

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a stock solution of the thiol nucleophile in the same solvent.

-

Prepare the buffer solution.

-

-

Kinetic Run:

-

Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25 °C).

-

In a cuvette, mix the buffer solution and the thiol stock solution to a final volume of 3 mL.

-

Place the cuvette in the spectrophotometer and record the initial absorbance at the λmax of the thiol.

-

Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette.

-

Immediately start recording the absorbance at the λmax of the thiol at regular time intervals.

-

Continue data collection until the reaction is complete (i.e., the absorbance stabilizes).

-

-

Data Analysis:

-

Plot the absorbance of the thiol as a function of time.

-

Determine the initial rate of the reaction from the initial slope of the curve.

-

By varying the initial concentrations of the aldehyde and thiol, the order of the reaction with respect to each reactant and the rate constant (k) can be determined.

-

Caption: UV-Vis Kinetic Experiment Workflow.

Conclusion

This compound is a valuable electrophilic building block in organic synthesis. Its reactivity is governed by the aldehyde functional group, with the adjacent gem-dimethoxy groups providing a subtle electronic influence. While specific quantitative electrophilicity data for this compound is currently lacking in the literature, established experimental and computational methods provide a clear path for its determination. A thorough understanding of its electrophilic character is essential for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and materials science industries. Further kinetic studies are warranted to precisely position this compound on established reactivity scales, which would greatly enhance its utility in predictive synthesis.

References

Methodological & Application

Application Notes and Protocols for the Pictet-Spengler Reaction Utilizing 2,2-Dimethoxyacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a powerful and versatile acid-catalyzed chemical reaction that facilitates the synthesis of tetrahydro-β-carbolines through the condensation of a tryptamine (B22526) with an aldehyde or ketone.[1][2] This reaction is a cornerstone in the synthesis of a wide array of biologically active compounds, including many natural products and pharmaceuticals.[3] The use of 2,2-dimethoxyacetaldehyde as the aldehyde component in the Pictet-Spengler reaction offers a strategic advantage by introducing a protected aldehyde functionality at the 1-position of the resulting tetrahydro-β-carboline scaffold. This dimethoxymethyl group can be readily deprotected to the corresponding aldehyde, providing a versatile handle for further synthetic transformations and the development of novel therapeutic agents.

Recent studies have highlighted the potential of tetrahydro-β-carboline derivatives as inhibitors of oncogenic signaling pathways, particularly the RAS pathway, which is frequently mutated in human cancers.[4][5] Compounds bearing this scaffold have been shown to exhibit synthetic lethality with oncogenic RAS and induce non-apoptotic cell death, making them promising candidates for the development of targeted cancer therapies.[4]

These application notes provide detailed protocols for the Pictet-Spengler reaction using this compound and tryptamine derivatives, along with data presentation and visualizations to guide researchers in the synthesis and application of these valuable compounds.

Reaction Mechanism and Workflow

The Pictet-Spengler reaction commences with the formation of a Schiff base between the tryptamine and this compound. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion. Subsequently, an intramolecular electrophilic aromatic substitution occurs at the C2 position of the indole (B1671886) ring, leading to the formation of a spiroindolenine intermediate. A 1,2-migration of the alkyl group followed by deprotonation yields the final tetrahydro-β-carboline product.

Caption: General mechanism of the Pictet-Spengler reaction.

A typical experimental workflow for the synthesis and purification of 1-(dimethoxymethyl)-tetrahydro-β-carbolines is outlined below.

Caption: Experimental workflow for the Pictet-Spengler reaction.

Experimental Protocols

The following protocols provide a general framework for conducting the Pictet-Spengler reaction with this compound. Optimization of reaction conditions may be necessary for specific tryptamine derivatives.

Protocol 1: General Procedure for the Synthesis of 1-(Dimethoxymethyl)-1,2,3,4-tetrahydro-β-carboline

Materials:

-

Tryptamine (1.0 eq)

-

This compound (1.1 - 1.5 eq, typically a 60% aqueous solution)

-

Anhydrous Dichloromethane (B109758) (DCM) or Toluene

-

Trifluoroacetic Acid (TFA) (1.0 - 2.0 eq) or another suitable acid catalyst (e.g., HCl, H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tryptamine (1.0 eq) and anhydrous dichloromethane (to make a 0.1 M solution).

-

Add this compound (1.1 - 1.5 eq) to the stirred solution at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (1.0 - 2.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Pictet-Spengler reaction of tryptamines with different aldehydes, which can serve as a starting point for optimizing the reaction with this compound.

| Tryptamine Derivative | Aldehyde | Catalyst (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Tryptamine | Ethyl glyoxalate | TFA (1.1) | CH₂Cl₂ | rt | 16 | 80 | |

| Tryptamine | Benzaldehyde | TFA (2.0) | CH₂Cl₂ | 25 | 4 | N/A | |

| Tryptamine | 4-Chlorobenzaldehyde | 2N HCl | Ethanol | rt | 4 | 90 | [6] |

| Tryptamine | 3-Methoxybenzaldehyde | Acetic Acid | CH₂Cl₂ | Reflux | 1-2 | 73 | [7] |

| Tryptophan methyl ester | Benzaldehyde | Acetic Acid | CH₂Cl₂ | Reflux | 1-2 | N/A | [7] |

Application in Drug Discovery: Targeting the Oncogenic KRAS Signaling Pathway

Mutations in the KRAS gene are among the most common drivers of human cancers.[8][9] The KRAS protein is a small GTPase that acts as a molecular switch in the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[10][9] Oncogenic mutations in KRAS lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumor formation.[11]

Tetrahydro-β-carboline derivatives synthesized via the Pictet-Spengler reaction have emerged as a promising class of compounds that can exhibit synthetic lethality with oncogenic RAS.[4] This means they are selectively toxic to cancer cells harboring RAS mutations while having minimal effect on normal cells. The proposed mechanism involves the induction of non-apoptotic cell death, a cell death pathway that is independent of caspases.[4]

The diagram below illustrates the canonical KRAS signaling pathway and highlights the downstream effector pathways that are potential targets for tetrahydro-β-carboline derivatives.

Caption: The oncogenic KRAS signaling pathway and potential inhibition points.

The synthesized 1-(dimethoxymethyl)-tetrahydro-β-carbolines can be further elaborated to generate a library of compounds for screening against RAS-mutant cancer cell lines. The dimethoxymethyl group can be hydrolyzed to the corresponding aldehyde, which can then be used in various subsequent reactions, such as reductive amination, Wittig reactions, or oxidation to the carboxylic acid, to introduce diverse functionalities. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) and the development of potent and selective inhibitors of the oncogenic RAS pathway.

Conclusion

The Pictet-Spengler reaction using this compound provides an efficient route to 1-(dimethoxymethyl)-tetrahydro-β-carbolines, which are valuable intermediates in the synthesis of potential anticancer agents. The protocols and data presented herein offer a comprehensive guide for researchers in the synthesis and application of these compounds. The established link between the tetrahydro-β-carboline scaffold and the inhibition of the oncogenic KRAS signaling pathway underscores the potential of this chemical class in the development of novel and targeted cancer therapeutics. Further investigation into the precise mechanism of action and the optimization of the lead compounds will be crucial for translating these findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Pictet-Spengler_reaction [chemeurope.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 10. mdpi.com [mdpi.com]

- 11. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy [mdpi.com]

Application Notes and Protocols for the Organocatalytic Aldol Condensation with 2,2-Dimethoxyacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction essential for the synthesis of complex organic molecules, including pharmaceutical intermediates. This document provides a detailed protocol for the asymmetric aldol condensation of 2,2-dimethoxyacetaldehyde with various ketone donors. This protocol highlights a green chemistry approach, utilizing an organocatalyst under solvent-free conditions with the commercially available aqueous solution of this compound.[1][2] The reaction affords valuable monoprotected 2-hydroxy-1,4-dicarbonyl compounds in good yields with high levels of diastereoselectivity and enantioselectivity, typically favoring the anti-aldol product.[1][2]

Principle and Advantages

This protocol employs a proline-derived organocatalyst, specifically a binam-prolinamide derivative, to catalyze the reaction.[1][2] Organocatalysis offers several advantages over traditional metal-based catalysis, including lower toxicity, air and moisture stability, and the ability to perform reactions under mild conditions. The use of this compound as an acceptor is advantageous as it serves as a stable synthetic equivalent of glyoxal. The reaction can be conducted solvent-free, directly using the 60 wt% aqueous solution of the aldehyde, which significantly reduces organic waste.[1][2]

Data Presentation

The following tables summarize the typical performance of the organocatalyzed aldol condensation of this compound with a range of cyclic and acyclic ketones. The data is compiled from literature reports employing a binam-prolinamide catalyst under solvent-free conditions.[1][2]

Table 1: Aldol Condensation with Cyclic Ketones

| Entry | Ketone Donor | Product | Yield (%) | dr (anti:syn) | ee (%) [anti] |

| 1 | Cyclohexanone (B45756) | 2-[(R)-Hydroxy((R)-2,2-dimethoxyethyl)]cyclohexan-1-one | 85 | >95:5 | 96 |

| 2 | Cyclopentanone | 2-[(R)-Hydroxy((R)-2,2-dimethoxyethyl)]cyclopentan-1-one | 78 | 90:10 | 92 |

| 3 | 4-Methylcyclohexanone | 2-[(R)-Hydroxy((R)-2,2-dimethoxyethyl)]-4-methylcyclohexan-1-one | 82 | >95:5 (anti,anti) | 98 |

| 4 | 4-tert-Butylcyclohexanone | 4-tert-Butyl-2-[(R)-hydroxy((R)-2,2-dimethoxyethyl)]cyclohexan-1-one | 88 | >95:5 (anti,anti) | >99 |

Table 2: Aldol Condensation with Acyclic Ketones

| Entry | Ketone Donor | Product | Yield (%) | dr (anti:syn) | ee (%) [anti] |

| 1 | Acetone | 4-Hydroxy-4-(2,2-dimethoxyethyl)butan-2-one | 75 | - | 85 |

| 2 | Propan-2-one | 1-Hydroxy-1-(2,2-dimethoxyethyl)propan-2-one | 72 | - | 88 |

| 3 | Butan-2-one | 3-Hydroxy-3-(2,2-dimethoxyethyl)pentan-2-one | 79 | 60:40 | 90 |

| 4 | 3-Pentanone | 4-Hydroxy-4-(2,2-dimethoxyethyl)hexan-3-one | 81 | 55:45 | 91 |

Experimental Protocols

This section provides a detailed methodology for the enantioselective aldol condensation of this compound with cyclohexanone as a representative example.

Materials:

-

This compound (60 wt% in water)

-

Cyclohexanone

-

N-Tosyl-(S-a)-binam-L-prolinamide catalyst (or similar proline-derived organocatalyst)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Equipment:

-

Small reaction vial with a magnetic stir bar

-

Magnetic stirrer

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Chromatography column

Procedure:

-

Reaction Setup: In a small reaction vial equipped with a magnetic stir bar, add the N-tosyl-(S-a)-binam-L-prolinamide catalyst (0.02 mmol, 10 mol%).

-

Addition of Reactants: To the vial, add cyclohexanone (1.0 mmol, 5 equivalents) followed by the 60 wt% aqueous solution of this compound (0.2 mmol, 1 equivalent).

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up: Upon completion, add dichloromethane (CH₂Cl₂) to dissolve the reaction mixture. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice more with CH₂Cl₂.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aldol adduct.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the aldol condensation.

Caption: A flowchart of the experimental procedure.

Caption: The proposed enamine-based catalytic cycle.

References

2,2-Dimethoxyacetaldehyde: A Versatile Building Block for Heterocyclic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

2,2-Dimethoxyacetaldehyde, also known as glyoxal (B1671930) dimethyl acetal, is a valuable and versatile C2 building block in organic synthesis, particularly for the construction of a wide variety of heterocyclic scaffolds. Its unique structure, featuring a reactive aldehyde group and a protected aldehyde in the form of a dimethyl acetal, allows for sequential and controlled reactions to build molecular complexity. This attribute makes it an attractive starting material in medicinal chemistry and drug development for the synthesis of novel pharmacophores.

These application notes provide detailed protocols and quantitative data for the synthesis of three major classes of heterocycles using this compound as a key precursor: tetrahydro-β-carbolines via the Pictet-Spengler reaction, isoquinolines via the Pomeranz-Fritsch reaction, and imidazoles via the Debus-Radziszewski reaction.

Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines, a core structure in many biologically active alkaloids and pharmaceutical agents. The reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[1] this compound serves as an effective aldehyde component in this transformation.

Application Notes:

The reaction between a tryptamine derivative and this compound proceeds via the formation of an iminium ion intermediate, which then undergoes electrophilic attack on the electron-rich indole (B1671886) ring to form the tetracyclic product.[1] The choice of solvent and acid catalyst can significantly influence the reaction rate and yield. Both solution-phase and solid-phase syntheses are viable, with the latter being particularly amenable to library synthesis.

dot

Caption: General workflow for the Pictet-Spengler reaction.

Quantitative Data:

| Substrate | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-Hydroxytryptophan (B29612) methyl ester hydrochloride | This compound | TFA | Dichloromethane (B109758) | RT | 2 | 59 | [2] |

| Tryptamine | Benzaldehyde (B42025) | HFIP | HFIP | Reflux | 1 | 95 | [1] |

| Tryptamine Hydrochloride | Syringaldehyde | L-Tartaric Acid | Water | 60 | 24-48 | - | [3] |

Experimental Protocols:

Protocol 1: Solution-Phase Synthesis of Methyl 1-(dimethoxymethyl)-6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate [2]

-

To a stirred solution of 5-hydroxytryptophan methyl ester hydrochloride (5.0 g, 0.018 mol) in anhydrous dichloromethane (50 mL), add this compound (60% aqueous solution, 3.85 mL, 0.022 mol) at room temperature.

-

Add a solution of trifluoroacetic acid (5% in dichloromethane, 10 mL) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the title compound (Yield: 59%).

Protocol 2: Solid-Phase Synthesis of a Tetrahydro-β-carboline Library

This protocol is adapted from a literature procedure for solid-phase synthesis.

-

Swell the resin-bound Fmoc-protected tryptophan in N,N-dimethylformamide (DMF).

-

Deprotect the Fmoc group using 25% piperidine (B6355638) in DMF.

-

Couple the subsequent Fmoc-protected amino acid using a suitable coupling agent like DIC/HOBt in the presence of DIPEA in DMF.

-

Repeat the deprotection step to expose the terminal amine.

-

To the deprotected resin, add a solution of this compound and sodium cyanoborohydride in a mixture of methanol (B129727) and DMF to perform reductive amination.

-

Cleave the product from the resin and effect the tandem intramolecular Pictet-Spengler cyclization using neat formic acid at 50 °C for 3 hours.

-

Purify the resulting tetrahydro-β-carboline derivative by preparative HPLC.

Synthesis of Isoquinolines via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic method for the synthesis of isoquinolines.[4] It typically involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[4] A modification of this reaction, the Schlittler-Müller modification, utilizes a benzylamine (B48309) and a glyoxal acetal.[5] By extension, N-substituted-2,2-dimethoxyethylamines are excellent precursors for this reaction.

Application Notes:

The synthesis of isoquinolines via the Pomeranz-Fritsch reaction is a two-stage process. The first stage is the formation of the N-benzylaminoacetal intermediate. The second stage is the acid-catalyzed intramolecular cyclization to form the isoquinoline (B145761) ring.[5] The strength of the acid and the reaction temperature are critical parameters that can influence the yield and the formation of side products. Electron-donating groups on the benzene (B151609) ring facilitate the cyclization under milder conditions.[5]

dot

Caption: General workflow for the Pomeranz-Fritsch reaction.

Quantitative Data:

| Benzylamine Derivative | Carbonyl Component | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-(3-Ethoxybenzyl)-2,2-diethoxyethan-1-amine | - | H₂SO₄ | - | - | - | 80 | [5] |

| N-(3,4-Dimethoxybenzyl)-2,2-diethoxyethan-1-amine | - | H₂SO₄ | - | - | - | - | [5] |

| N-Benzyl-N-tosylaminoacetaldehyde dimethyl acetal | - | Dilute Mineral Acid | Dichloroethane | Reflux | - | - | [6] |

Experimental Protocols:

Protocol 3: General Procedure for the Synthesis of Isoquinolines via Pomeranz-Fritsch Reaction [4][5]

Step 1: Synthesis of the N-Benzyl-2,2-dimethoxyethylamine Intermediate

-

In a round-bottom flask, combine the substituted benzylamine (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as ethanol (B145695).

-

Stir the mixture at room temperature for 2-4 hours to form the corresponding imine.

-

Reduce the imine in situ by the careful addition of sodium borohydride (B1222165) (1.5 eq) at 0 °C.

-

Stir the reaction for an additional 1-2 hours at room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-2,2-dimethoxyethylamine.

Step 2: Acid-Catalyzed Cyclization to the Isoquinoline

-

Dissolve the crude N-benzyl-2,2-dimethoxyethylamine from Step 1 in a suitable solvent (e.g., 1,2-dichloroethane).

-

Add a strong acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or trifluoroacetic anhydride, dropwise at 0 °C.

-

Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., aqueous ammonia (B1221849) or sodium hydroxide).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude isoquinoline derivative by column chromatography or recrystallization.

Synthesis of Imidazoles via Debus-Radziszewski Reaction

The Debus-Radziszewski imidazole (B134444) synthesis is a multicomponent reaction that provides a straightforward route to substituted imidazoles.[7][8] The classical reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[7] this compound can serve as the aldehyde component in this reaction, while the related glyoxal can be used as the 1,2-dicarbonyl component.

Application Notes:

This multicomponent reaction is highly versatile, allowing for the synthesis of a wide range of substituted imidazoles by varying the dicarbonyl compound, the aldehyde, and by using primary amines in place of ammonia to obtain N-substituted imidazoles.[7] The reaction is typically carried out in a protic solvent like ethanol or acetic acid, and various catalysts can be employed to improve yields and reaction times.[9]

dot

Caption: General workflow for the Debus-Radziszewski reaction.

Quantitative Data:

| 1,2-Dicarbonyl | Aldehyde | Amine Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzil | Benzaldehyde | Ammonium (B1175870) Acetate (B1210297) | Acetic Acid | Reflux | 8 | - | [10] | |